Molecular Weight and Lipophilicity Differentiation vs. 6-Bromo-3,4-dihydroisoquinolin-1(2H)-one
6-Bromo-8-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one possesses a molecular weight of 270.12 g/mol and a calculated XLogP3 of approximately 1.9, compared to 226.07 g/mol and XLogP3 of 1.9 for the simpler 6-bromo-3,4-dihydroisoquinolin-1(2H)-one (CAS 147497-32-3) . The addition of the C8-methoxy and N2-methyl groups increases molecular weight by 44.05 g/mol while maintaining a comparable calculated lipophilicity, indicating that the additional polar atoms offset the expected lipophilicity gain from the methyl group. This balanced physicochemical profile places the compound within favorable drug-like space (MW < 300) while providing additional hydrogen-bonding capacity not available in the simpler analog.
| Evidence Dimension | Molecular Weight and Calculated LogP |
|---|---|
| Target Compound Data | MW = 270.12 g/mol; XLogP3 ≈ 1.9 |
| Comparator Or Baseline | 6-Bromo-3,4-dihydroisoquinolin-1(2H)-one: MW = 226.07 g/mol; XLogP3 = 1.9 |
| Quantified Difference | ΔMW = +44.05 g/mol; ΔXLogP3 ≈ 0 |
| Conditions | Calculated properties; XLogP3 from PubChem/Chemsrc |
Why This Matters
The higher molecular weight with maintained lipophilicity provides additional functional-group handles (C8-OMe, N2-Me) for target engagement and metabolic tuning without violating drug-likeness thresholds, offering advantages over the simpler bromo analog for lead optimization campaigns.
